REACTION_CXSMILES
|
C[Li].[CH2:3]([O:10][C:11]1[CH:12]=[C:13]([CH:17]=[C:18]([O:20][CH2:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH:19]=1)[C:14](O)=O)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.O1CCC[CH2:29]1.[OH2:33]>CCOCC>[CH3:29][C:14]([C:13]1[CH:12]=[C:11]([O:10][CH2:3][C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:19]=[C:18]([O:20][CH2:21][C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=2)[CH:17]=1)=[O:33]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
175 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C(=O)O)C=C(C1)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
1400 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
After stirring an additional 0.75 hour at 10°-15° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained at 15°-20° C
|
Type
|
CUSTOM
|
Details
|
the reaction temperature below 20° C
|
Type
|
CUSTOM
|
Details
|
The aqueous layer is separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×250 ml.)
|
Type
|
WASH
|
Details
|
washed with saturated sodium chloride solution (4×300 ml.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
CUSTOM
|
Details
|
slowly crystallized from isopropyl ether
|
Type
|
CUSTOM
|
Details
|
The crude product is recrystallized from ether-hexane
|
Type
|
CUSTOM
|
Details
|
to yield 104.7 g
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
CC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |